(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

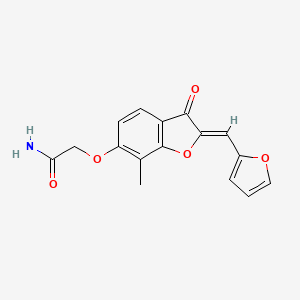

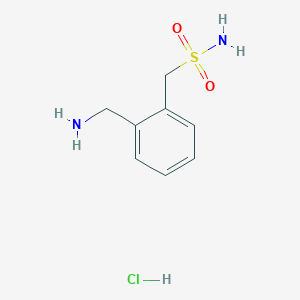

“(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride” is a synthetic compound with a molecular weight of 236.72 . It is also known as amsacrine.

Molecular Structure Analysis

The IUPAC name for this compound is N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,1H3;1H .The storage temperature and other physical properties are not specified in the available resources .

Scientific Research Applications

Microbial Reduction in Pharmaceutical Synthesis Microorganisms can reduce N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol. This microbial reduction demonstrates the role of methanesulfonamides in enantioselective synthesis in pharmaceutical chemistry (Patel et al., 1993).

Chemistry of Polyazamacrocycles Sulfomethylation of various polyazamacrocycles with formaldehyde bisulfite illustrates the adaptability of methanesulfonamide derivatives in creating mixed-side-chain macrocyclic chelates. These reactions, influenced by pH, enable the generation of mono- and diacetate, phosphonate, and phosphinate derivatives, useful in bioconjugate chemistry (van Westrenen & Sherry, 1992).

Amino Acid Analysis in Proteomics In proteomics, 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole is used for hydrolyzing proteins, enabling the precise determination of amino acid composition. This method is critical in understanding protein structure and function (Simpson et al., 1976).

Antiarrhythmic Drug Development Methanesulfonamide derivatives, specifically N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, have shown potential as Class III antiarrhythmic agents. These compounds demonstrate the ability to prolong the effective refractory period of cardiac muscle, indicating their significance in developing cardiac therapeutics (Hester et al., 1991).

Pharmacokinetics of Methanesulfonic Acid Derivatives Studies on the hydrolysis rates and pharmacokinetics of various methanesulfonic acid derivatives of sulfonamides provide insights into their potential pharmacological activity. Understanding these kinetics is crucial in drug design and delivery systems (Ikeda et al., 1972).

Safety and Hazards

properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGSHIHRPHWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)

![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

amine hydrochloride](/img/structure/B2984166.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)